molecular formula C14H13N B172768 2,7-Dimethyl-9H-carbazole CAS No. 18992-65-9

2,7-Dimethyl-9H-carbazole

Cat. No. B172768
CAS RN: 18992-65-9
M. Wt: 195.26 g/mol
InChI Key: ABYRPCUQHCOXMX-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is commonly used in materials, medicine, and chemical industries . It is also a popular phosphorescent host material for OLED devices .


Synthesis Analysis

Carbazole derivatives can be synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Physical And Chemical Properties Analysis

2,7-Dimethyl-9H-carbazole is a solid substance that should be stored in a dry room at normal temperature . The molecular weight of 2,7-Dimethyl-9H-carbazole is 195.26 .

Scientific Research Applications

Conducting Polymers

Carbazole and its derivatives are known for their role in creating conducting polymers with excellent optoelectronic properties. These polymers exhibit high charge carrier mobility and morphological stability, making them suitable for use in nanodevices , rechargeable batteries , and electrochemical transistors . The electropolymerization of carbazole can lead to polymers with extended conjugation lengths and lower bandgap energies, which are beneficial for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,7-carbazole, such as organoboron compounds, have been synthesized for their photoluminescence properties, which are crucial for OLEDs. These compounds can exhibit blue emission with high quantum yields, positioning them as potential candidates for blue OLED materials . The unique photophysical properties of these compounds contribute significantly to the advancement of OLED technology.

Photovoltaic Materials

The photoconductive properties of carbazole-based polymers like poly(N-vinyl carbazole) have been explored for their use in photovoltaics . These materials can convert light into electricity efficiently, making them suitable for solar energy applications. Their good environmental stability and unique optical properties are advantageous for the development of photovoltaic devices .

Electron Transfer Materials

Carbazole derivatives on carbon fiber microelectrodes (CFMEs) provide good conduction, enabling the transfer of interfacial electrons. This property is essential for the development of materials that facilitate electron transfer in various electrochemical applications .

Ladder-Type Materials

Studies on 2,7-functionalized carbazole have led to the development of ladder-type materials, such as indolocarbazoles. These materials exhibit excellent performance, solubility, and high stability, which are desirable traits for thermoelectric (TE) materials .

Medical Applications

Carbazole compounds have been investigated for their potential in medical applications, particularly in the treatment of diabetes. For instance, carvedilol, a carbazole derivative, has been found to influence insulin levels in hypertensive patients, indicating its significance in diabetes management .

Safety And Hazards

2,7-Dimethyl-9H-carbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Safety measures include using personal protective equipment, washing thoroughly after handling, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The studies implemented on the derivatives of 2,7 functionalized carbazole pave a path to a ladder-type extension of carbazole, indolocarbazoles . These materials have excellent performance, solubility, and high stability .

properties

IUPAC Name

2,7-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYRPCUQHCOXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172424
Record name 9H-Carbazole, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-9H-carbazole

CAS RN

18992-65-9
Record name 9H-Carbazole, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dimethyl-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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